N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by a chromene backbone (a bicyclic structure comprising fused benzene and pyran rings) substituted with methyl groups at positions 6 and 7, a ketone group at position 4, and a carboxamide linkage to a 2,5-dimethylphenyl moiety.
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-11-5-6-12(2)16(7-11)21-20(23)19-10-17(22)15-8-13(3)14(4)9-18(15)24-19/h5-10H,1-4H3,(H,21,23) |
InChI Key |
DIAYRRPULJHFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. Common reagents used in the synthesis include ClCH2COOH, K2CO3, acetone, and α-bromoacetophenone . Reaction conditions often involve refluxing and heating to specific temperatures to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
-
Antioxidant Activity :
- Research indicates that chromene derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
-
Anticancer Potential :
- Studies have demonstrated that N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can inhibit the growth of certain cancer cell lines. For instance, its cytotoxic effects have been observed in breast and colon cancer cells, suggesting its potential as an anticancer agent.
-
Inhibition of Enzymes :
- The compound has been studied for its ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can have implications for treating neurodegenerative diseases like Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours, with an IC50 value determined at approximately 25 µM for breast cancer cells.
Case Study 2: Neuroprotective Effects
Another research article investigated the neuroprotective effects of this compound in a rodent model of oxidative stress-induced neurotoxicity. The administration of the compound resulted in a marked decrease in markers of oxidative damage and improved behavioral outcomes compared to control groups.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Activity Profiles
The compound shares structural motifs with N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which have been extensively studied for their photosynthesis-inhibiting activity (Table 1). For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC50 ~10 µM) demonstrates potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, comparable to derivatives with electron-withdrawing substituents like fluorine . Key structural and functional comparisons include:
*Predicted based on additional methyl groups on the chromene core.
Structure-Activity Relationships (SAR)
- Substituent Position : The 2,5-dimethylphenyl group in both chromene and naphthalene derivatives enhances PET inhibition compared to ortho- or meta-substituted analogs. This aligns with , where 2,5-dimethylphenyl derivatives exhibited optimal activity due to steric and electronic effects .
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine substituents (electron-withdrawing) in naphthalene carboxamides show similar IC50 values to methyl groups (electron-donating), suggesting that lipophilicity and substituent bulk may outweigh electronic effects in this class .
Mechanistic Insights
While the target compound’s exact mode of action is uncharacterized, its structural analogs inhibit Photosystem II (PSII) by binding to the D1 protein, a common mechanism for PET inhibitors . The chromene backbone may alter binding kinetics or specificity compared to naphthalene-based compounds, warranting further investigation.
Biological Activity
N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, a compound belonging to the chromene family, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antifungal effects, and mechanisms of action based on various research studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.4 g/mol. The compound features a chromene backbone, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO3 |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 872866-46-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- Caco-2 Cells : The compound significantly decreased the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
- A549 Cells : In contrast, the compound showed limited activity against A549 cells, indicating a selective cytotoxic effect .
These findings suggest that the structural modifications in the chromene framework could enhance anticancer activity selectively against certain cell lines.
Antifungal Activity
The compound has also demonstrated broad-spectrum antifungal activity. Research indicates that related compounds within the chromene class exhibit effectiveness against drug-resistant strains of Candida . This suggests that this compound could have similar properties worth exploring further.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies involving structurally similar compounds suggest several potential pathways:
- Induction of Apoptosis : Chromene derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .
- Cell Cycle Arrest : The ability to halt cell cycle progression is a crucial mechanism for anticancer agents; some chromene derivatives have demonstrated this capability .
Case Studies
A notable case study involved testing various derivatives of chromene compounds against multiple cancer cell lines and assessing their viability reduction percentages:
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| This compound | Caco-2 | 39.8 | <0.001 |
| Other Chromene Derivative | A549 | Limited Activity | - |
This table illustrates the varying effectiveness of different compounds and highlights the need for further investigation into structural optimizations for enhanced activity.
Q & A
Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide?
The compound is typically synthesized via microwave-assisted coupling of 3-hydroxynaphthalene-2-carboxylic acid derivatives with disubstituted anilines. Key steps include refluxing in acetic acid with sodium acetate as a catalyst, followed by purification via recrystallization from solvents like DMF. Reaction optimization should focus on substituent compatibility and yield enhancement through controlled microwave irradiation (e.g., 100–150 W, 80–120°C) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include resolving bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm stereochemistry. Complementary techniques like -/-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) validate molecular composition .
Q. What in vitro assays demonstrate its biological activity?
Photosynthetic electron transport (PET) inhibition in spinach chloroplasts is a primary assay. Protocols involve measuring oxygen evolution rates under controlled light (e.g., 1000 µmol photons·m·s) and quantifying IC values via spectrophotometric detection of reduced dichlorophenolindophenol (DCPIP). Activity is dose-dependent, with IC ~10 µM for potent derivatives .
Advanced Research Questions
Q. How do substituent positions on the anilide ring influence bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -CF) at meta/para positions enhance PET inhibition by increasing lipophilicity (logP > 3.5) and binding affinity to photosystem II (PSII). Ortho-substituted derivatives exhibit steric hindrance, reducing activity. Computational docking (e.g., AutoDock Vina) can predict interactions with the D1 protein’s QB site .
Q. What mechanistic insights explain its interaction with PSII?
The compound likely competes with plastoquinone at the QB binding pocket, disrupting electron transfer. Experimental validation involves electron paramagnetic resonance (EPR) to detect altered redox states of the manganese cluster and fluorescence quenching assays to monitor charge recombination kinetics. Mutagenesis studies (e.g., D1-H215A mutants) can identify critical binding residues .
Q. How should researchers address contradictions in PET inhibition data across studies?
Variability may arise from differences in chloroplast isolation protocols (e.g., osmotic shock vs. mechanical grinding) or assay conditions (pH, light intensity). Cross-validation using orthogonal methods like chlorophyll fluorescence imaging (e.g., Maxi-Imaging PAM) and HPLC-based quantification of plastoquinone pools is recommended .
Q. What computational strategies optimize its molecular design for enhanced activity?
Density functional theory (DFT) calculates substituent effects on electron affinity and HOMO-LUMO gaps. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability in the QB site over 100-ns trajectories. Hybrid QM/MM approaches model electron transfer pathways to refine substituent selection .
Q. Are there non-photosynthetic targets for this compound?
Preliminary data suggest off-target kinase inhibition (e.g., CDK2) due to structural similarity to ATP-competitive inhibitors. Profiling via kinase activity assays (e.g., ADP-Glo™) and thermal shift assays (TSA) can identify secondary targets. Caution is required to distinguish direct binding from assay artifacts .
Methodological Recommendations
- Synthesis: Optimize microwave parameters (power, time) to balance yield and purity. Use TLC/HPLC-MS for intermediate tracking.
- Crystallography: Apply SHELXD for phase solution and SHELXL for refinement, ensuring R-factors < 0.05 .
- Assays: Standardize chloroplast isolation buffers (e.g., 0.4 M sucrose, 50 mM HEPES-KOH, pH 7.8) to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
